

FMF-04-159-2: A Technical Guide to its Effects on Mitotic Progression

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Compound of Interest

Compound Name: FMF-04-159-2

Cat. No.: B8087075

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-04-159-2 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14) with a pan-TAIRE family specificity, also targeting other members of the TAIRE kinase family (CDK15-18). This technical guide provides an in-depth overview of **FMF-04-159-2**, its mechanism of action, and its effects on mitotic progression. The information presented herein is intended to support further research and drug development efforts targeting CDK14 and related kinases.

Mechanism of Action

FMF-04-159-2 functions as a covalent inhibitor, specifically targeting a cysteine residue (C218) in the ATP-binding pocket of CDK14. This covalent modification leads to sustained and irreversible inhibition of CDK14's kinase activity.^[1] While highly potent against CDK14, **FMF-04-159-2** also exhibits off-target activity against other TAIRE family kinases (CDK16, CDK17, and CDK18) and CDK2, albeit with lower potency and through a reversible binding mechanism. ^[1] The inhibition of these kinases, particularly CDK14, disrupts the normal signaling cascades that govern cell cycle progression, leading to a noticeable impact on mitosis.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of **FMF-04-159-2** and its effects on cell proliferation and the cell cycle.

Table 1: Inhibitory Activity of **FMF-04-159-2** against Key Kinase Targets

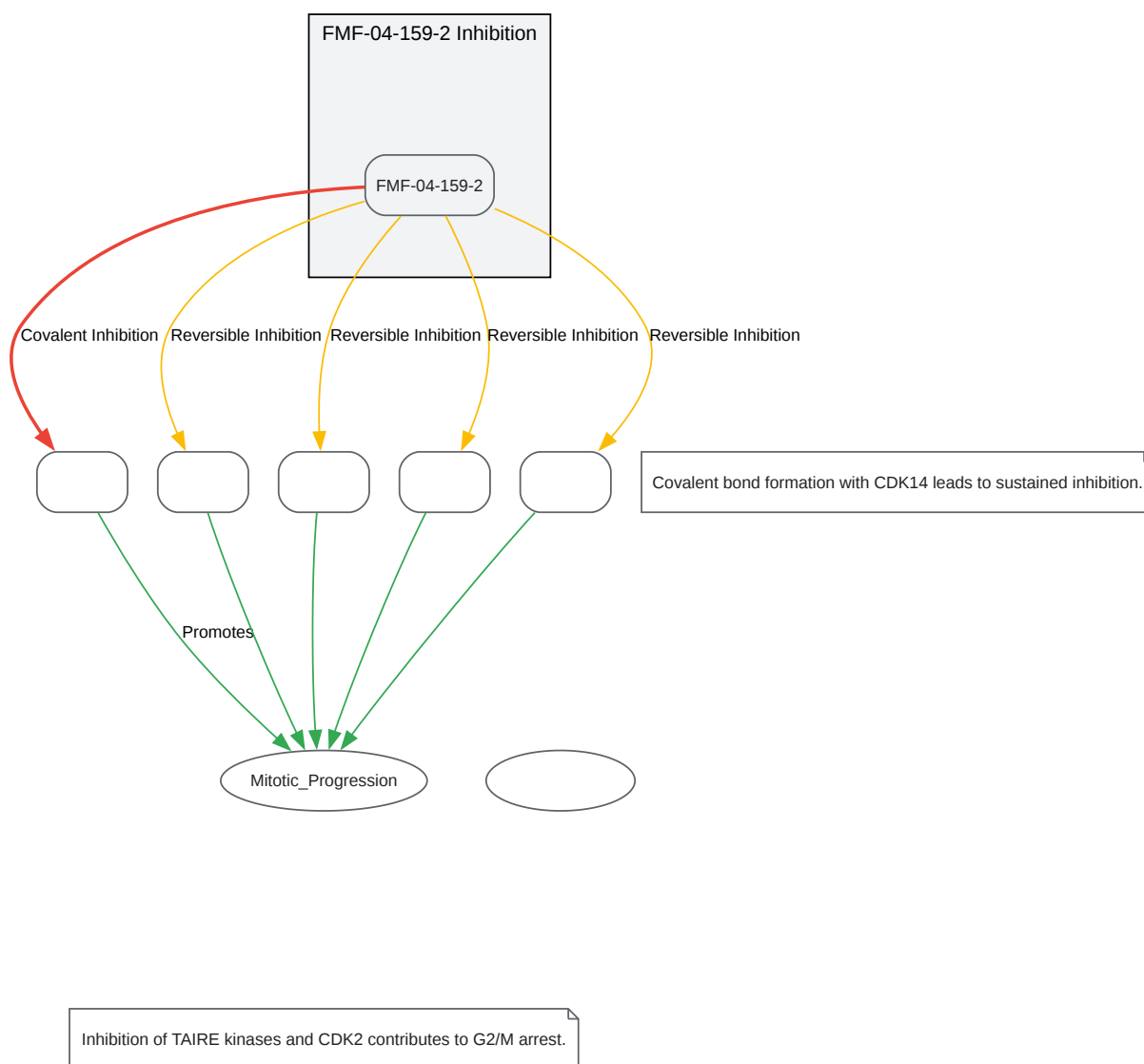
Target Kinase	Assay Type	IC50 Value	Notes
CDK14	NanoBRET	39.6 ± 2.8 nM	Covalent and sustained inhibition after washout.[1]
CDK14	Kinase Activity	88 nM	
CDK16	Kinase Activity	10 nM	
CDK2	NanoBRET	256 ± 26 nM	Reversible inhibition. [1]
CDK10	KiNativ	Lesser extent than CDK2	Reversible inhibition. [1]
CDK17	KiNativ	Potently inhibited	Pan-TAIRE inhibition.
CDK18	KiNativ	Potently inhibited	Pan-TAIRE inhibition.

Table 2: Anti-proliferative and Cell Cycle Effects of **FMF-04-159-2**

Cell Line	Cancer Type	IC50 (Proliferation)	Cell Cycle Effect
HCT116	Colorectal Cancer	1,144 ± 190 nM[2]	Significant G2/M accumulation.[1]
PATU-8988T	Pancreatic Cancer	Not Reported	G2/M accumulation.[1]
MDA-MB-231	Breast Cancer	Not Reported	G2/M accumulation.[1]
HepG2	Liver Cancer	Not Reported	G2/M accumulation.[1]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by **FMF-04-159-2** and the general experimental workflows used to characterize its effects.



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Caption: Proposed signaling pathway of **FMF-04-159-2** action on mitotic progression.



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Caption: Experimental workflow for analyzing cell cycle effects of **FMF-04-159-2**.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **FMF-04-159-2**.

Cell Culture and Synchronization

- Cell Lines: HCT116, PATU-8988T, MDA-MB-231, and HepG2 cells are maintained in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Double Thymidine Block for Synchronization:
 - Cells are seeded and allowed to reach 30-40% confluency.
 - The medium is replaced with fresh medium containing 2 mM thymidine and incubated for 16-18 hours (first block).
 - The thymidine-containing medium is removed, and the cells are washed twice with sterile phosphate-buffered saline (PBS).
 - Fresh medium is added, and the cells are incubated for 9 hours to release them from the block.
 - The medium is again replaced with fresh medium containing 2 mM thymidine and incubated for another 14-17 hours (second block).
 - Following the second block, the cells are washed twice with PBS and released into the cell cycle by adding fresh complete medium. This procedure synchronizes the cell population at the G1/S boundary.

Cell Cycle Analysis by Flow Cytometry (FACS)

- Cell Preparation:
 - After treatment with **FMF-04-159-2** for the desired duration, cells are harvested by trypsinization and collected by centrifugation at 500 x g for 5 minutes.
 - The cell pellet is washed twice with ice-cold PBS.
- Fixation:
 - The cell pellet is resuspended in 200 µL of ice-cold PBS.
 - While gently vortexing, 2 mL of ice-cold 70% ethanol is added dropwise to fix the cells.
 - Cells are incubated on ice for at least 30 minutes or stored at -20°C for later analysis.
- Staining:
 - Fixed cells are centrifuged at 800 x g for 5 minutes to remove the ethanol.
 - The cell pellet is washed once with PBS.
 - The pellet is resuspended in 500 µL of a staining solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A in PBS.
 - The cells are incubated in the dark at room temperature for 30 minutes.
- Data Acquisition and Analysis:
 - Stained cells are analyzed on a flow cytometer.
 - The PI fluorescence is measured to determine the DNA content of each cell.
 - The resulting data is analyzed using appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

NanoBRET™ Live Cell Target Engagement Assay

- Principle: This assay measures the binding of a small molecule inhibitor to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor (tracer) that binds to the same protein. Competitive binding of an inhibitor displaces the tracer, leading to a decrease in the BRET signal.
- Protocol Overview:
 - Cells are transiently transfected with a vector encoding the target kinase (e.g., CDK14) fused to NanoLuc® luciferase.
 - Transfected cells are seeded into a white, 96-well assay plate.
 - A fluorescent tracer specific for the target kinase is added to the cells.
 - **FMF-04-159-2** is serially diluted and added to the wells.
 - The plate is incubated to allow for compound binding to reach equilibrium.
 - NanoLuc® substrate is added, and the luminescence and fluorescence signals are measured using a plate reader.
 - The BRET ratio is calculated, and IC50 values are determined by plotting the BRET ratio against the inhibitor concentration.
 - For covalent inhibitors, a washout step is included where the compound is removed, and fresh medium is added before the final BRET measurement to assess the sustainability of target engagement.

KiNativ™ Profiling

- Principle: KiNativ™ is a chemoproteomic platform used to assess the kinome-wide selectivity of kinase inhibitors in a cellular context. It employs biotinylated acyl-phosphate derivatives of ATP or ADP that covalently label a conserved lysine residue in the ATP-binding site of active kinases.
- Protocol Overview:

- Cell lysates are prepared from cells treated with **FMF-04-159-2** or a vehicle control.
- The lysates are incubated with the biotinylated ATP/ADP probe. Kinases that are bound by **FMF-04-159-2** will be protected from labeling by the probe.
- The proteins in the lysate are digested into peptides.
- Biotinylated peptides are enriched using streptavidin affinity chromatography.
- The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
- The relative abundance of labeled peptides from each kinase in the **FMF-04-159-2**-treated sample is compared to the control to determine the inhibitor's selectivity and potency against a broad panel of kinases.

Immunoblotting (Western Blotting)

- Sample Preparation:
 - Cells are treated with **FMF-04-159-2** for the indicated times.
 - Cells are lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
 - Protein concentration is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE and Protein Transfer:
 - Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunodetection:

- The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phospho-histone H3, a marker for mitosis).
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- The membrane is washed again, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Conclusion

FMF-04-159-2 is a valuable tool for investigating the biological roles of CDK14 and the TAIRE kinase family in mitotic progression. Its covalent nature provides sustained inhibition of CDK14, leading to a robust G2/M cell cycle arrest in various cancer cell lines. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting these kinases in oncology and other disease areas.

Researchers should consider the pan-TAIRE and off-target CDK2 activity of **FMF-04-159-2** in their experimental design and interpretation of results. The use of its reversible analog, FMF-04-159-R, and washout experiments are recommended to dissect the specific effects of covalent CDK14 inhibition.^[1]

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References

- 1. Double-Thymidine Block protocol [bio-protocol.org]
- 2. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
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